CPF-7

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

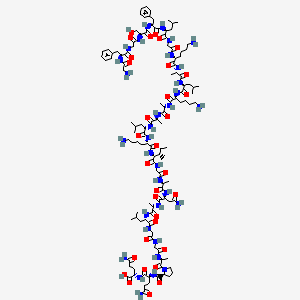

分子式 |

C118H193N33O32 |

|---|---|

分子量 |

2586.0 g/mol |

IUPAC名 |

(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C118H193N33O32/c1-17-65(10)97(116(180)130-57-94(159)131-66(11)99(163)147-85(53-90(125)155)110(174)136-70(15)101(165)144-79(47-61(2)3)103(167)127-55-92(157)126-56-93(158)132-71(16)117(181)151-46-30-38-87(151)115(179)142-77(39-41-88(123)153)108(172)143-78(118(182)183)40-42-89(124)154)150-109(173)76(37-26-29-45-121)141-112(176)82(50-64(8)9)145-100(164)68(13)133-98(162)67(12)134-107(171)75(36-25-28-44-120)140-111(175)81(49-63(6)7)146-102(166)69(14)135-106(170)74(35-24-27-43-119)137-95(160)58-128-104(168)80(48-62(4)5)148-113(177)84(52-73-33-22-19-23-34-73)149-114(178)86(60-152)139-96(161)59-129-105(169)83(138-91(156)54-122)51-72-31-20-18-21-32-72/h18-23,31-34,61-71,74-87,97,152H,17,24-30,35-60,119-122H2,1-16H3,(H2,123,153)(H2,124,154)(H2,125,155)(H,126,157)(H,127,167)(H,128,168)(H,129,169)(H,130,180)(H,131,159)(H,132,158)(H,133,162)(H,134,171)(H,135,170)(H,136,174)(H,137,160)(H,138,156)(H,139,161)(H,140,175)(H,141,176)(H,142,179)(H,143,172)(H,144,165)(H,145,164)(H,146,166)(H,147,163)(H,148,177)(H,149,178)(H,150,173)(H,182,183)/t65-,66-,67-,68-,69-,70-,71-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,97-/m0/s1 |

InChIキー |

AIGGACCUKBFXBP-CNHHWXKQSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN |

正規SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)CN |

製品の起源 |

United States |

Foundational & Exploratory

CPF-7 Peptide: A Technical Guide to its Discovery, Origin, and Function

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the CPF-7 peptide, a novel insulin-releasing agent with significant potential in the field of type 2 diabetes research. We delve into the discovery and origin of this compound, detail its physiological functions, and present the experimental methodologies employed in its characterization. Furthermore, this document elucidates the known signaling pathways through which this compound exerts its effects, supported by quantitative data and visual diagrams to facilitate a deeper understanding for research and development applications.

Introduction

This compound is a peptide belonging to the Caerulein Precursor Fragment (CPF) family.[1] Initially identified from natural sources, it has garnered scientific interest due to its potent secretagogue activity on pancreatic β-cells. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers exploring its therapeutic potential.

Discovery and Origin

The this compound peptide was discovered through the peptidomic analysis of norepinephrine-stimulated skin secretions from the tetraploid clawed frog, Xenopus laevis.[1] This amphibian species is a rich source of various bioactive peptides. The discovery involved the purification and structural characterization of multiple peptides from these secretions, with this compound being identified as a key component with significant insulin-releasing properties.

Physiological Functions

The primary and most studied function of this compound is its ability to stimulate the release of insulin (B600854) from pancreatic β-cells.[1] This makes it a peptide of interest for the development of novel therapies for type 2 diabetes.

In addition to its insulinotropic effects, this compound has been shown to play a role in cellular differentiation processes within the pancreas. Specifically, it can induce:

-

Epithelial-Mesenchymal Transition (EMT): this compound upregulates the expression of the transcription factor Snai1 in PANC-1 ductal cells, a key event in EMT.

-

Exocrine Plasticity: The peptide also induces the expression of Neurogenin 3 (Ngn3), a critical factor in pancreatic endocrine development, suggesting a role in promoting the differentiation of exocrine cells towards an endocrine lineage.

Quantitative Data Summary

The biological activity of this compound has been quantified in several key studies. The following table summarizes the significant quantitative findings:

| Parameter | Cell Line/Model | Concentration | Result | Reference |

| Insulin Release | BRIN-BD11 rat clonal β-cells | 3 µM | 571 ± 30% of basal rate | [1] |

| Endocrine Precursor Cell Conversion | PANC-1 exocrine cells | 50 nM | Increased Ngn3 expression |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research on this compound.

Peptide Discovery and Purification from Xenopus laevis Skin Secretions

-

Stimulation of Secretions: Skin secretions were obtained from adult Xenopus laevis frogs by gentle norepinephrine (B1679862) stimulation.

-

Extraction: The collected secretions were acidified, centrifuged to remove mucus and cellular debris, and the supernatant was subjected to solid-phase extraction using C18 cartridges.

-

Fractionation: The extracted peptides were fractionated using reverse-phase HPLC on a C18 column with a linear gradient of acetonitrile (B52724) in acidic water.

-

Structural Characterization: The primary structures of the purified peptides, including this compound, were determined by automated Edman degradation and mass spectrometry.[1]

In Vitro Insulin Release Assay

-

Cell Culture: BRIN-BD11 rat clonal β-cells were cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

-

Assay Protocol:

-

Cells were seeded in 24-well plates and allowed to adhere.

-

Prior to the assay, cells were pre-incubated in Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration.

-

The pre-incubation buffer was replaced with KRBB containing various concentrations of this compound peptide.

-

After a 20-minute incubation at 37°C, the supernatant was collected.

-

Insulin concentration in the supernatant was quantified using a radioimmunoassay (RIA).[1]

-

PANC-1 Cell Differentiation Assay

-

Cell Culture: Human pancreatic ductal carcinoma (PANC-1) cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) with standard supplements.

-

Differentiation Protocol:

-

PANC-1 cells were treated with 50 nM this compound.

-

The expression levels of key transcription factors, such as Snai1 and Ngn3, were analyzed at specific time points using quantitative real-time PCR (qRT-PCR) and immunofluorescence staining.

-

Signaling Pathways

Insulin Release Signaling Pathway

The mechanism of this compound-induced insulin secretion from pancreatic β-cells involves the depolarization of the cell membrane and a subsequent increase in intracellular calcium concentration.[1] This influx of calcium is a critical trigger for the exocytosis of insulin-containing granules.

Caption: this compound induced insulin secretion pathway in pancreatic β-cells.

EMT and Exocrine Plasticity Signaling Pathway

In PANC-1 cells, this compound initiates signaling cascades that lead to the upregulation of key transcription factors, Snai1 and Ngn3, driving epithelial-mesenchymal transition and inducing exocrine plasticity, respectively.

Caption: this compound signaling in PANC-1 cells leading to cellular differentiation.

Conclusion and Future Directions

The this compound peptide represents a promising lead compound for the development of new therapeutic agents for type 2 diabetes. Its potent insulin-releasing activity, coupled with its effects on pancreatic cell differentiation, suggests a multi-faceted mechanism of action that could be beneficial in a diabetic context. Further research is warranted to fully elucidate the specific receptors and downstream signaling molecules involved in its various biological activities. Moreover, preclinical studies in animal models of diabetes are essential to evaluate its in vivo efficacy, safety, and pharmacokinetic profile. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this intriguing peptide.

References

A Technical Guide to Caerulein Precursor Fragments: From Biosynthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Caerulein (B1668201) Precursor Fragments (CPFs), bioactive peptides derived from the precursor of the decapeptide caerulein. This guide details their biosynthesis, molecular characteristics, and significant biological activities, with a focus on their potential as insulin (B600854) secretagogues. It includes summaries of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to support further research and development in this area.

Introduction

Caerulein, a decapeptide originally isolated from the skin of the Australian green tree frog (Ranoidea caerulea), is a well-known cholecystokinin (B1591339) (CCK) receptor agonist used extensively in research to induce experimental pancreatitis.[1] However, the precursor protein from which caerulein is derived also contains several other bioactive peptide fragments, collectively known as Caerulein Precursor Fragments (CPFs). Recent research has highlighted the potent insulin-releasing properties of these fragments, suggesting their potential as novel therapeutic agents for type 2 diabetes.[2][3] This guide focuses on these CPF peptides, distinct from caerulein itself, and their biological significance.

Biosynthesis and Structure of the Caerulein Precursor

The caerulein precursor is synthesized in the granular glands of the skin of frogs such as Xenopus laevis.[4] The mRNA encoding this precursor is notable for its repetitive structure.[5][6] The translated preprocaerulein undergoes post-translational processing to yield multiple copies of caerulein and several distinct CPF peptides.[1][3] This processing involves cleavage at specific amino acid residues, a common mechanism for generating multiple bioactive peptides from a single precursor protein.[7]

The complete nucleotide sequence of the mRNA for the caerulein precursor in Xenopus laevis has been determined, revealing a coding region of 705 base pairs that translates into a 234-amino acid protein.[5][8] This precursor contains four copies of the caerulein peptide sequence, interspersed with three intercaerulein segments from which the CPF peptides are derived.[5][8]

Preprocaerulein Processing Pathway

The maturation of the caerulein precursor involves a series of enzymatic cleavages, primarily at basic amino acid residues (lysine and arginine), by proprotein convertases.[7] The glycine (B1666218) residue at the C-terminus of the caerulein sequence serves as a signal for amidation.[1][3] The diagram below illustrates the general processing pathway of preprocaerulein to release both caerulein and the CPF peptides.

Caerulein Precursor Fragments (CPFs) and their Biological Activity

Peptidomic analysis of skin secretions from Xenopus laevis and Silurana epitropicalis has led to the identification and characterization of several CPF peptides.[2][3] These peptides have demonstrated significant insulin-releasing activity in studies using the BRIN-BD11 rat pancreatic β-cell line.[2][3]

Quantitative Data on Insulin-Releasing Activity

The following table summarizes the known amino acid sequences and reported insulin-releasing activities of various CPF peptides. Notably, CPF-1, CPF-3, CPF-5, and CPF-6 have been identified as highly potent, inducing a significant increase in insulin release at a concentration as low as 0.03 nM.[1][3][5]

| Peptide Name | Amino Acid Sequence | Source Organism | Potency/Efficacy Data |

| CPF-1 | Not Identified in Search Results | Xenopus laevis | Significant insulin release at 0.03 nM |

| CPF-3 | Not Identified in Search Results | Xenopus laevis | Significant insulin release at 0.03 nM |

| CPF-5 | Not Identified in Search Results | Xenopus laevis | Significant insulin release at 0.03 nM |

| CPF-6 | Not Identified in Search Results | Xenopus laevis | Significant insulin release at 0.03 nM |

| CPF-7 | GFGSFLGKALKAALKIGANALGGAPQQ | Xenopus laevis | 571 ± 30% of basal insulin release at 3 µM |

| CPF-SE1 | GFLGPLLKLGLKGVAKVIPHLIPSRQQ | Silurana epitropicalis | 514 ± 13% of basal insulin release at 3 µM; Significant insulin release at 0.03 nM |

Note: The specific amino acid sequences for CPF-1, CPF-3, CPF-5, and CPF-6 were not available in the searched literature. The reported activity is based on the cited studies.

Mechanism of Action of CPF Peptides on Pancreatic β-Cells

The insulinotropic action of CPF peptides is, at least in part, mediated by their ability to cause membrane depolarization and an increase in intracellular calcium concentration ([Ca2+]i) in pancreatic β-cells.[3][5] This influx of calcium is a critical trigger for the exocytosis of insulin-containing secretory granules. The signaling pathway is distinct from that of caerulein, which acts through CCK receptors. The precise receptors and ion channels that CPF peptides interact with on the β-cell membrane are a subject for ongoing research.

Proposed Signaling Pathway for CPF-Induced Insulin Secretion

The following diagram illustrates the proposed signaling cascade initiated by CPF peptides in pancreatic β-cells, leading to insulin release.

Experimental Protocols

Isolation and Purification of CPF Peptides from Frog Skin Secretions

The following is a generalized protocol based on methods described in the literature for the isolation of peptides from Xenopus laevis skin.[2]

-

Stimulation of Peptide Secretion: Anesthetize the frog and administer norepinephrine (B1679862) to stimulate the release of granular gland contents.

-

Collection of Secretions: Gently wash the dorsal skin with a suitable buffer (e.g., deionized water or a mild acidic solution) to collect the secreted peptides.

-

Initial Extraction and Enrichment: Acidify the collected secretion with an appropriate acid (e.g., HCl) to inactivate proteases. Centrifuge to remove debris. The supernatant can then be passed through a C18 Sep-Pak cartridge to enrich for peptides and remove high molecular weight proteins and salts.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: A C8 or C18 reversed-phase column is typically used.

-

Mobile Phase A: 0.05% (v/v) trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.05% (v/v) TFA in acetonitrile.

-

Gradient: A linear gradient from mobile phase A to mobile phase B is used to elute the peptides. The specific gradient will depend on the column and peptide characteristics.

-

Detection: Monitor the elution profile at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the peptide peaks.

-

-

Further Purification: Fractions containing peptides of interest may require further rounds of purification using a different column (e.g., a C18 column if a C8 was used initially) or a shallower gradient to achieve homogeneity.

-

Structural Characterization: The purified peptides are then subjected to mass spectrometry (e.g., MALDI-TOF or ESI-MS) and Edman degradation for sequence determination.

In Vitro Insulin Secretion Assay using BRIN-BD11 Cells

The BRIN-BD11 cell line is a widely used model for studying insulin secretion. The following protocol is a general guideline for assessing the insulinotropic effects of CPF peptides.

-

Cell Culture: Culture BRIN-BD11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and L-glutamine at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells into 24-well plates at a density of approximately 1.5 x 105 cells per well and allow them to adhere and grow for 24-48 hours.

-

Pre-incubation (Starvation): Before the assay, wash the cells with a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 1.1 mM) and pre-incubate them in this buffer for 40-60 minutes at 37°C to establish a basal rate of insulin secretion.

-

Incubation with Test Peptides: Remove the pre-incubation buffer and add fresh KRBB containing a stimulatory concentration of glucose (e.g., 5.6 mM or 16.7 mM) and the desired concentrations of the CPF peptides (or controls). Incubate for a defined period (e.g., 20 minutes for acute stimulation) at 37°C.

-

Sample Collection: After incubation, collect the supernatant (the KRBB containing the secreted insulin). Centrifuge to remove any detached cells.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit.

-

Data Analysis: Express the results as the amount of insulin secreted (e.g., ng/ml) or as a percentage of the basal insulin release (from cells incubated with stimulatory glucose alone).

Experimental Workflow for CPF Peptide Discovery and Characterization

The following diagram outlines the typical workflow from the collection of frog skin secretions to the functional characterization of CPF peptides.

Therapeutic Potential and Future Directions

The potent insulin-releasing activity of Caerulein Precursor Fragments, particularly at nanomolar concentrations, positions them as promising candidates for the development of new therapies for type 2 diabetes.[2][3] Their mechanism of action, which appears to be independent of the GLP-1 receptor pathway, suggests they could be used as standalone treatments or in combination with existing diabetes medications.

Further research is warranted in the following areas:

-

Identification and characterization of the full repertoire of CPF peptides: A comprehensive analysis of the caerulein precursor from various amphibian species may reveal novel peptides with enhanced therapeutic properties.

-

Elucidation of the precise molecular targets: Identifying the specific receptors or ion channels that CPF peptides interact with on pancreatic β-cells will be crucial for understanding their mechanism of action and for rational drug design.

-

In vivo studies: Preclinical studies in animal models of diabetes are needed to evaluate the efficacy, pharmacokinetics, and safety of CPF peptides.

-

Structure-activity relationship studies: Synthesizing and testing analogs of the most potent CPF peptides will help to optimize their activity, stability, and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Caerulein precursor fragment (CPF) peptides from the skin secretions of Xenopus laevis and Silurana epitropicalis are potent insulin-releasing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Purification of antimicrobial peptides from an extract of the skin of Xenopus laevis using heparin-affinity HPLC: characterization by ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Processing of peptide and hormone precursors at the dibasic cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Insulinotropic Action of CPF-7: A Deep Dive into its Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPF-7, a peptide fragment derived from the caerulein (B1668201) precursor, has emerged as a potent insulin (B600854) secretagogue, showing significant promise in the context of type 2 diabetes research.[1] This technical guide provides a comprehensive overview of the currently understood mechanism of action by which this compound stimulates insulin release from pancreatic β-cells. The information presented herein is a synthesis of key findings from preclinical studies, with a focus on the molecular signaling pathways, quantitative data, and the experimental methodologies employed to elucidate this mechanism.

Core Mechanism of Action

This compound exerts its insulinotropic effects through a multifaceted signaling cascade within pancreatic β-cells. The principal mechanism involves membrane depolarization, a subsequent increase in intracellular calcium concentrations, and the activation of downstream signaling pathways that culminate in the exocytosis of insulin-containing granules.[1][2] Studies utilizing the clonal β-cell line BRIN-BD11 have been instrumental in dissecting these pathways.[1][2]

The signaling cascade can be summarized as follows:

-

Membrane Depolarization: this compound induces a depolarization of the β-cell plasma membrane.[2] While the direct molecular target of this compound has not been definitively identified, the downstream effects are consistent with the modulation of ion channel activity that leads to a less negative membrane potential.

-

Increased Intracellular Calcium (Ca2+): The change in membrane potential triggers the opening of voltage-gated L-type calcium channels, leading to an influx of extracellular Ca2+ and a significant rise in cytosolic Ca2+ levels.[2] This increase in intracellular Ca2+ is a critical trigger for insulin granule exocytosis.

-

Activation of Second Messenger Pathways: Evidence suggests that this compound's mechanism also involves the activation of key second messenger systems, including an increase in intracellular cyclic AMP (cAMP) and the activation of the Protein Kinase C (PKC) pathway.[2] The elevation in cAMP strongly suggests the involvement of a G-protein coupled receptor (GPCR), likely a Gαs-coupled receptor, which would activate adenylyl cyclase to produce cAMP. cAMP, in turn, can potentiate insulin secretion through PKA- and Epac-dependent pathways. The activation of PKC further sensitizes the exocytotic machinery to Ca2+.

Quantitative Data on Insulin Release

The insulin-releasing capacity of this compound and related peptides has been quantified in several studies. The following table summarizes the key quantitative data from experiments conducted on the BRIN-BD11 clonal β-cell line.

| Peptide | Concentration | % Increase in Insulin Release (relative to basal) | Reference |

| This compound | 3 µM | 571 ± 30% | [1] |

| CPF-1 | 0.03 nM | Significant (P < 0.05) | [1] |

| CPF-3 | 0.03 nM | Significant (P < 0.05) | [1] |

| CPF-5 | 0.03 nM | Significant (P < 0.05) | [1] |

| CPF-6 | 0.03 nM | Significant (P < 0.05) | [1] |

| CPF-SE1 | 3 µM | 514 ± 13% | [1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved in this compound's mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following protocols are based on standard methodologies used for studying insulin secretion and β-cell physiology, adapted for the investigation of this compound's mechanism of action using the BRIN-BD11 cell line.

Cell Culture

-

Cell Line: BRIN-BD11 cells are maintained in RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded into appropriate multi-well plates and allowed to attach and grow to a suitable confluency.

Insulin Secretion Assay

-

Preparation: Prior to the assay, BRIN-BD11 cells are pre-incubated for 40 minutes in Krebs-Ringer bicarbonate buffer containing 1.1 mM glucose.

-

Stimulation: The pre-incubation buffer is replaced with buffer containing various concentrations of this compound (e.g., 1 nM to 3 µM) or control substances (e.g., basal glucose, high glucose, KCl). The incubation is carried out for 20 minutes at 37°C.

-

Measurement: After incubation, the supernatant is collected, and the concentration of secreted insulin is determined using a rat insulin enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Normalization: Insulin secretion is typically expressed as a percentage of the basal release (1.1 mM glucose) or normalized to total protein content.

Intracellular Calcium ([Ca2+]i) Measurement

-

Cell Preparation: BRIN-BD11 cells are grown on glass coverslips.

-

Dye Loading: Cells are loaded with a Ca2+-sensitive fluorescent indicator, such as Fura-2 acetoxymethyl ester (Fura-2 AM), by incubating them in a buffer containing the dye for approximately 60 minutes at 37°C.

-

Imaging: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Perfusion and Stimulation: Cells are continuously perfused with a buffer. After establishing a baseline fluorescence, the perfusion solution is switched to one containing this compound.

-

Data Acquisition and Analysis: The ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is recorded over time. Changes in this ratio are proportional to changes in intracellular Ca2+ concentration.

Membrane Potential Assay

-

Cell Preparation: Similar to the calcium imaging protocol, BRIN-BD11 cells are grown on glass coverslips.

-

Dye Loading: Cells are incubated with a voltage-sensitive fluorescent dye (e.g., a FLIPR Membrane Potential Assay Kit dye) according to the manufacturer's instructions.

-

Measurement: The fluorescence intensity is monitored using a fluorescence plate reader or a microscope-based imaging system.

-

Stimulation: After establishing a baseline fluorescence, this compound is added to the wells, and the change in fluorescence is recorded. Depolarization is indicated by an increase in fluorescence intensity.

Conclusion

This compound is a potent insulin-releasing peptide that acts on pancreatic β-cells by inducing membrane depolarization, leading to an influx of Ca2+ through voltage-gated channels. This primary mechanism is further amplified by the activation of cAMP and PKC signaling pathways. The quantitative data underscore its efficacy in stimulating insulin secretion. The experimental protocols outlined provide a framework for the continued investigation of this compound and similar peptides as potential therapeutic agents for type 2 diabetes. Further research is warranted to identify the specific receptor for this compound and to fully elucidate the intricate details of its downstream signaling cascade.

References

The Role of CPF-7 in Exocrine Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exocrine plasticity, the ability of mature exocrine cells to change their phenotype and function, represents a significant area of interest in regenerative medicine and for understanding diseases such as pancreatitis and diabetes. Recent research has identified a novel peptide, CPF-7, a Caerulein (B1668201) Precursor Fragment, as a potent inducer of this phenomenon. This technical guide provides an in-depth overview of this compound, its mechanism of action in promoting exocrine-to-endocrine cell fate switching, and detailed experimental protocols for studying its effects.

This compound: A Caerulein Precursor Fragment Peptide

This compound is a peptide originally isolated from the skin secretions of the African clawed frog, Xenopus laevis. It belongs to the caerulein precursor fragment (CPF) family of peptides. While initially investigated for its insulin-releasing properties, recent studies have highlighted its role in inducing the transdifferentiation of pancreatic exocrine cells.

Amino Acid Sequence: The primary structure of this compound is as follows: GFGSFLGKALKAALKIGANALGGAPQQ

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified in several key experiments, primarily focusing on its dual roles in inducing exocrine plasticity and stimulating insulin (B600854) secretion.

| Parameter | Cell Line | Concentration | Duration | Effect | Reference |

| Exocrine Plasticity | PANC-1 | 50 nM | 7 days | Conversion of exocrine cells to pancreatic endocrine precursor cells, indicated by increased Ngn3 expression. | [1] |

| Insulin Release | BRIN-BD11 | 3 µM | 20 minutes | Stimulation of insulin release. | [1] |

| Maximal Insulin Release | BRIN-BD11 | 3 µM | Not Specified | 571 ± 30% of basal insulin release rate. | [2] |

| Potency of Insulin Release | BRIN-BD11 | 0.03 nM | Not Specified | Significant (P < 0.05) increase in the rate of insulin release (for other CPF peptides). | [2] |

Signaling Pathways of this compound in Exocrine Plasticity

This compound induces exocrine plasticity in pancreatic ductal cells through the upregulation of Neurogenin 3 (Ngn3), a key transcription factor in pancreatic endocrine development. The proposed signaling pathway involves the modulation of cellular GABA levels.

This compound-Induced Upregulation of Ngn3

The primary mechanism by which this compound drives exocrine-to-endocrine transdifferentiation is through the induction of Ngn3 expression. Ngn3 is a master regulator of pancreatic endocrine cell fate, and its activation in exocrine cells initiates a cascade of gene expression changes that lead to a shift towards an endocrine phenotype.

Role of GABA Modulation

The differentiation of PANC-1 ductal cells into β-like cells by this compound is linked to the modulation of cellular gamma-aminobutyric acid (GABA). GABA is known to influence pancreatic islet cell function and regeneration. The precise mechanism by which this compound interacts with GABA signaling to promote Ngn3 expression is an active area of investigation.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for studying the effects of this compound on exocrine cell lines.

PANC-1 Cell Culture and Differentiation

This protocol describes the induction of exocrine plasticity in the human pancreatic ductal carcinoma cell line, PANC-1.

Materials:

-

PANC-1 cell line (ATCC CRL-1469)

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound peptide

-

Reagents for RNA extraction and qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)

-

Antibodies for immunofluorescence or Western blotting (e.g., anti-Ngn3, anti-cytokeratin 19, anti-insulin)

Procedure:

-

Cell Culture: Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Seed PANC-1 cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows for 7 days of growth and treatment.

-

This compound Treatment: Once the cells have adhered and are actively growing, replace the culture medium with fresh medium containing 50 nM this compound.

-

Incubation: Incubate the cells for 7 days, replacing the medium with fresh this compound-containing medium every 2-3 days.

-

Analysis: After 7 days, harvest the cells for analysis of gene and protein expression.

-

Gene Expression: Extract total RNA and perform reverse transcription followed by quantitative PCR (qPCR) to measure the relative expression of NGN3 and other endocrine and exocrine markers.

-

Protein Expression: Perform immunofluorescence staining or Western blotting to detect the presence and localization of Ngn3 and other relevant proteins.

-

Insulin Release Assay

This protocol is for measuring the insulin-releasing activity of this compound using the rat insulinoma cell line, BRIN-BD11.

Materials:

-

BRIN-BD11 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Krebs-Ringer bicarbonate buffer (KRBB)

-

This compound peptide

-

Glucose

-

Insulin ELISA kit

Procedure:

-

Cell Culture: Culture BRIN-BD11 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seeding: Seed cells in 24-well plates and grow to confluence.

-

Pre-incubation: Before the assay, wash the cells with KRBB containing a low concentration of glucose (e.g., 1.1 mM) and pre-incubate for 40 minutes at 37°C.

-

Stimulation: Aspirate the pre-incubation buffer and add KRBB containing a stimulatory concentration of glucose (e.g., 5.6 mM) with or without 3 µM this compound.

-

Incubation: Incubate for 20 minutes at 37°C.

-

Sample Collection: Collect the supernatant for insulin measurement.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

Experimental and Logical Workflows

The study of this compound's role in exocrine plasticity typically follows a logical progression from initial screening to mechanistic studies.

References

An In-depth Technical Guide to the Caerulein Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caerulein (B1668201), a decapeptide originally isolated from the skin of the Australian green tree frog Litoria caerulea, is a potent analogue of the gastrointestinal hormone cholecystokinin (B1591339) (CCK).[1][2] Due to its structural similarity to CCK, caerulein exerts its physiological and pathophysiological effects by binding to and activating CCK receptors.[1][3] In research settings, caerulein is extensively used to induce experimental acute and chronic pancreatitis in animal models, providing a valuable tool to investigate the molecular mechanisms underlying these diseases.[1][4] This technical guide provides a comprehensive overview of the core signaling pathways activated by caerulein, with a focus on the molecular events in pancreatic acinar cells. It includes a summary of quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades.

Core Signaling Pathways

Caerulein binding to cholecystokinin receptors (CCK-R) on the surface of pancreatic acinar cells initiates a cascade of intracellular signaling events. The primary receptors involved are the CCK1 and CCK2 receptors (previously known as CCK-A and CCK-B, respectively), which are G-protein coupled receptors (GPCRs).[4] The downstream signaling pathways are complex and dose-dependent, with physiological doses of caerulein stimulating digestive enzyme secretion and supramaximal (hyperstimulatory) doses leading to the pathological events characteristic of pancreatitis.[5]

G-Protein Coupling and Second Messenger Generation

Upon ligand binding, the CCK receptor activates heterotrimeric G-proteins, primarily of the Gq/11 family. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. This initial release is often followed by an influx of extracellular Ca2+. Physiological concentrations of caerulein typically induce regular, oscillatory changes in intracellular calcium concentration ([Ca2+]i), which are crucial for normal exocrine secretion.[6] In contrast, supramaximal stimulation with caerulein leads to a large, sustained elevation of intracellular calcium, a key initiating event in pancreatitis.[7] This aberrant calcium signaling is a central hub in caerulein-induced pathology.

Protein Kinase C (PKC) Activation

The other second messenger, DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[8] Various isoforms of PKC, including PKC-α, -δ, and -ε, have been implicated in mediating the downstream effects of caerulein.[9] PKC activation is a critical step in the signaling cascade leading to the activation of transcription factors and other downstream kinases.[10][8]

The initial signaling events are depicted in the following diagram:

Downstream Signaling Cascades

The initial signals of elevated intracellular calcium and activated PKC converge on several key downstream signaling pathways that are instrumental in the development of pancreatitis.

The nuclear factor-kappa B (NF-κB) family of transcription factors plays a crucial role in the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Supramaximal caerulein stimulation leads to the activation of IκB kinase (IKK), which phosphorylates IκBα, targeting it for ubiquitination and degradation. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[11][12][13] Both elevated calcium levels and PKC activation are required for caerulein-induced NF-κB activation.[8]

Caerulein stimulation also activates several parallel MAPK signaling cascades, including the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK.[14][15] These pathways are involved in regulating a wide range of cellular processes, including inflammation, cell death, and fibrosis. In the context of caerulein-induced pancreatitis, the activation of JNK and p38 is generally considered pro-inflammatory and pro-apoptotic, while the role of ERK activation is more complex.[14][15] The activation of these kinases involves a phosphorylation cascade, and their downstream targets include various transcription factors and other protein kinases.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important inflammatory signaling route activated by caerulein. This pathway is often associated with cytokine receptor signaling, but caerulein can also induce the phosphorylation and activation of JAK2 and STAT3 in pancreatic acinar cells.[16] Activated STAT3 can then translocate to the nucleus and regulate the expression of genes involved in the inflammatory response.

A summary of these downstream pathways is presented below:

Quantitative Data

The following tables summarize key quantitative data related to caerulein signaling, compiled from various studies.

Table 1: Receptor Binding Affinities

| Ligand | Receptor | Cell/Tissue Type | Kd (High Affinity) | Kd (Low Affinity) | Reference |

| 125I-BH-CCK | CCK Receptor | Isolated Rat Pancreatic Acini | 64 pM | 21 nM | [17] |

| CCK | CCK Receptor | Mouse Pancreatic Plasma Membranes | - | 1.8 nM | [18] |

Table 2: In Vitro Experimental Concentrations of Caerulein

| Concentration | Cell/Tissue Type | Observed Effect | Reference |

| 10 pM - 0.1 nM | Dispersed Rat Pancreatic Acini | Stimulation of amylase secretion | [11] |

| 10 ng/mL (~7.4 nM) | Rat Pancreatic Fragments | Stimulation of enzyme release, exocytosis | [16] |

| 10 pM | Isolated Rat Pancreatic Acini | Evokes intracellular Ca2+ oscillations | [6] |

| 100 pM, 1 nM | Isolated Rat Pancreatic Acini | Evokes a large transient rise in intracellular Ca2+ | [6] |

| 0.1 nM | Isolated Rat Pancreatic Acini | Mimics physiological effects of CCK | [19][20] |

| 100 nM | Isolated Rat Pancreatic Acini | Mimics supraphysiological effects of CCK, induces zymogen activation | [19][20] |

| 100 nM | Pancreatic Lobules | Dose-dependent increase of nuclear NF-κB/Rel binding activity | [10] |

| 100 nM | Primary Acinar Cells | Decreased cell viability | [21] |

Table 3: In Vivo Experimental Dosing of Caerulein

| Dose | Animal Model | Administration Route | Regimen | Observed Effect | Reference |

| 50 µg/kg | Mice | Intraperitoneal (i.p.) | Hourly injections for up to 9 hours | Induction of acute pancreatitis | [22] |

| 50 µg/kg | Mice | Intraperitoneal (i.p.) | 12 hourly injections | Induction of acute pancreatitis | [14] |

| 50 µg/kg | Mice | Intraperitoneal (i.p.) | 6 hourly injections | Induction of mild acute pancreatitis | [12] |

| 50 µg/kg + 10 mg/kg LPS | Mice | Intraperitoneal (i.p.) | 6 hourly caerulein injections followed by LPS | Induction of severe acute pancreatitis | [12] |

| 10 µg/kg/h | Rats | Infusion | 4 hours | Impaired signal transduction in pancreatic acini | [6] |

| 0.4 nmol/kg/h | Rats | Intravenous (i.v.) | Infusion | Submaximal stimulation of exocrine secretion | [23] |

| 3 x 25 nmol/kg | Rats | Intraperitoneal (i.p.) | Injections | Supramaximal stimulation, induction of pancreatitis | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the caerulein signaling pathway.

Caerulein-Induced Pancreatitis in Mice (In Vivo Model)

This protocol describes a commonly used method to induce acute pancreatitis in mice for studying the in vivo effects of caerulein signaling.

Materials:

-

Caerulein

-

Sterile 0.9% saline

-

C57BL/6 mice (8-10 weeks old)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Preparation of Caerulein Solution: Dissolve caerulein in sterile 0.9% saline to a final concentration of 5 µg/mL.

-

Animal Handling: Acclimatize mice for at least one week prior to the experiment. Fast mice for 12-16 hours before the first injection, with free access to water.

-

Induction of Pancreatitis: Administer caerulein at a dose of 50 µg/kg body weight via intraperitoneal injection. Repeat the injections hourly for a total of 7-12 injections to induce pancreatitis.[14][22] Control animals receive intraperitoneal injections of saline at the same volume and frequency.

-

Sample Collection: At desired time points after the final injection (e.g., 1, 3, 6, 24 hours), euthanize the mice. Collect blood via cardiac puncture for serum amylase and lipase (B570770) analysis. Harvest the pancreas for histological analysis, protein extraction (for Western blotting), or RNA isolation.

Experimental Workflow:

Measurement of Intracellular Calcium ([Ca2+]i) in Pancreatic Acini

This protocol outlines the measurement of intracellular calcium dynamics in isolated pancreatic acini using the fluorescent indicator Fura-2 AM.

Materials:

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline

-

Collagenase

-

Fluorescence microscopy system equipped for ratiometric imaging

Procedure:

-

Isolation of Pancreatic Acini: Isolate pancreatic acini from mice or rats by collagenase digestion.

-

Dye Loading: Incubate the isolated acini with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HEPES-buffered saline for 30-45 minutes at room temperature in the dark.

-

Washing: Wash the acini three times with fresh HEPES-buffered saline to remove extracellular dye.

-

Imaging: Place the coverslip with the loaded acini onto the stage of an inverted fluorescence microscope. Perfuse the cells with buffer and stimulate with caerulein at various concentrations.

-

Data Acquisition: Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.[24][25][26]

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

EMSA is used to detect the binding of active NF-κB in nuclear extracts to a specific DNA probe.

Materials:

-

Nuclear extraction buffers

-

Poly(dI-dC)

-

Labeled DNA probe containing an NF-κB binding site (e.g., with biotin (B1667282) or a radioactive isotope)

-

Unlabeled ("cold") competitor probe

-

Native polyacrylamide gel

Procedure:

-

Nuclear Extract Preparation: Prepare nuclear extracts from pancreatic tissue or acinar cells stimulated with caerulein.

-

Binding Reaction: Incubate the nuclear extract (5-10 µg of protein) with poly(dI-dC) (a non-specific competitor DNA) in a binding buffer for 10 minutes at room temperature.

-

Probe Incubation: Add the labeled NF-κB probe and incubate for an additional 20-30 minutes at room temperature. For competition experiments, add an excess of unlabeled probe before adding the labeled probe.

-

Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.

-

Detection: Detect the labeled probe to visualize the DNA-protein complexes. A "shifted" band indicates the presence of active NF-κB bound to the DNA.[4][27][28][29][30]

Western Blotting for Phosphorylated MAPK (e.g., p-ERK1/2)

This protocol is used to quantify the activation of MAPK pathway members by detecting their phosphorylated forms.

Materials:

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies specific for the phosphorylated form of the kinase (e.g., anti-phospho-ERK1/2) and the total form of the kinase (e.g., anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse pancreatic tissue or acinar cells in a suitable lysis buffer. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein (20-50 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein to normalize for loading differences.[8][19][31][32][33][34][35]

Conclusion

The caerulein signaling pathway is a complex network of intracellular events that has been extensively studied to understand the mechanisms of pancreatic physiology and the pathogenesis of pancreatitis. By acting through CCK receptors, caerulein triggers a cascade involving G-proteins, second messengers, and a host of downstream effector pathways, including NF-κB, MAPKs, and JAK/STAT. The dose-dependent nature of caerulein's effects makes it a versatile tool for both stimulating normal physiological responses and inducing a well-characterized model of pancreatic injury. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the intricacies of this pathway and to identify novel therapeutic targets for pancreatic diseases.

References

- 1. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Role of CCK and potential utility of CCK1 receptor antagonism in the treatment of pancreatitis induced by biliary tract obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. NF-kappaB/Rel activation in cerulein pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracellular Ca2+ response of pancreatic acini in cerulein-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Effects of caerulein on the apical cytoskeleton of the pancreatic acinar cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of Nuclear Factor-κB in Acinar Cells Increases the Severity of Pancreatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chronic progression of cerulein-induced acute pancreatitis in trypsinogen mutant mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation of Pancreatic Acinar Cells for the Purpose of Calcium Imaging, Cell Injury Measurements, and Adenoviral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pancreatic acinar cell changes induced by caerulein, vinblastine, deuterium oxide, and cytochalasin B in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Binding of cholecystokinin to high affinity receptors on isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The CCK receptor on pancreatic plasma membranes: binding characteristics and covalent cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Effect of ligands that increase cAMP on caerulein-induced zymogen activation in pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tricetin Reduces Inflammation and Acinar Cell Injury in Cerulein-Induced Acute Pancreatitis: The Role of Oxidative Stress-Induced DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. inotiv.com [inotiv.com]

- 23. Haemodynamic and exocrine effects of caerulein at submaximal and supramaximal levels on the rat pancreas: role of cholecystokinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ionbiosciences.com [ionbiosciences.com]

- 25. Progressive disruption of acinar cell calcium signaling is an early feature of cerulein-induced pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. moodle2.units.it [moodle2.units.it]

- 27. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]

- 28. licorbio.com [licorbio.com]

- 29. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Electrophoretic mobility shift assay (EMSA) [protocols.io]

- 31. Puerarin Ameliorates Caerulein-Induced Chronic Pancreatitis via Inhibition of MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

The Interaction of CPF-7 with PANC-1 Ductal Cells: A Methodological and Data-Centric Guide

Disclaimer: As of the latest literature review, specific data on the interaction of a compound designated "CPF-7" with PANC-1 ductal cells is not available in the public domain. The following guide is a structured template based on common experimental approaches and data presentation for novel compound interactions with the PANC-1 cell line. The quantitative data and signaling pathways presented are illustrative, derived from studies on other molecules interacting with PANC-1 cells, to serve as a framework for future research on this compound.

Introduction to PANC-1 Ductal Cells in Pancreatic Cancer Research

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a characteristically poor prognosis.[1] The PANC-1 cell line, derived from a human pancreatic ductal carcinoma, is a cornerstone of in vitro PDAC research.[2] These cells are known for their epithelial-like morphology and possess key genetic mutations, such as in KRAS and p53, which are representative of human pancreatic tumors.[2] PANC-1 cells are frequently used to investigate the molecular mechanisms of cancer progression, to screen for novel therapeutic agents, and to study cellular responses to treatment, including apoptosis and cell cycle arrest.

Quantitative Analysis of this compound Effects on PANC-1 Cells

This section will present the hypothetical quantitative data on the effects of this compound on PANC-1 cells in a structured format for clarity and comparative analysis.

Cell Viability and Proliferation

The cytotoxic and anti-proliferative effects of a compound are typically assessed using assays like the MTT or Alamar blue assay.

Table 1: Effect of this compound on PANC-1 Cell Viability (MTT Assay)

| This compound Concentration (µM) | 24h Incubation (% Viability ± SD) | 48h Incubation (% Viability ± SD) | 72h Incubation (% Viability ± SD) |

| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |

| 10 | 85.2 ± 3.9 | 70.1 ± 4.2 | 55.3 ± 3.7 |

| 25 | 68.7 ± 4.1 | 45.8 ± 3.5 | 30.9 ± 2.9 |

| 50 | 49.5 ± 3.2 | 28.3 ± 2.8 | 15.1 ± 2.1 |

| 100 | 25.1 ± 2.5 | 10.6 ± 1.9 | 5.2 ± 1.3 |

IC50 Values:

-

24h: 50 µM

-

48h: 27 µM

-

72h: 18 µM

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism for anti-cancer agents. It can be quantified using Annexin V/PI staining followed by flow cytometry.

Table 2: Apoptotic Effect of this compound on PANC-1 Cells (Annexin V/PI Staining)

| This compound Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) ± SD | % Late Apoptosis (Annexin V+/PI+) ± SD | % Total Apoptosis ± SD |

| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |

| 25 | 15.4 ± 1.8 | 8.2 ± 1.1 | 23.6 ± 2.9 |

| 50 | 28.9 ± 2.5 | 19.7 ± 2.0 | 48.6 ± 4.5 |

| 100 | 35.2 ± 3.1 | 30.1 ± 2.8 | 65.3 ± 5.9 |

Cell Cycle Analysis

The effect of a compound on cell cycle progression can be determined by propidium (B1200493) iodide (PI) staining and flow cytometry.

Table 3: Cell Cycle Distribution of PANC-1 Cells after 48h Treatment with this compound

| This compound Concentration (µM) | % Sub-G1 Phase ± SD | % G0/G1 Phase ± SD | % S Phase ± SD | % G2/M Phase ± SD |

| 0 (Control) | 1.2 ± 0.3 | 45.3 ± 3.1 | 30.5 ± 2.5 | 23.0 ± 2.2 |

| 25 | 8.9 ± 1.1 | 58.7 ± 3.5 | 20.1 ± 1.9 | 12.3 ± 1.5 |

| 50 | 20.5 ± 2.2 | 65.1 ± 4.0 | 10.2 ± 1.3 | 4.2 ± 0.8 |

| 100 | 35.8 ± 2.9 | 50.3 ± 3.8 | 8.7 ± 1.1 | 5.2 ± 0.9 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings.

Cell Culture

PANC-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[3] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]

MTT Cell Viability Assay

-

Seed PANC-1 cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.[4]

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[5]

-

Measure the absorbance at 490 nm using a microplate reader.[5]

Annexin V/PI Apoptosis Assay

-

Plate PANC-1 cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Western Blotting

-

Lyse this compound-treated PANC-1 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Molecular Interactions and Workflows

Graphical representations of signaling pathways and experimental procedures can greatly enhance understanding.

Hypothetical Signaling Pathway of this compound-Induced Apoptosis in PANC-1 Cells

Caption: this compound induced apoptosis signaling cascade in PANC-1 cells.

Experimental Workflow for Assessing this compound Cytotoxicity

Caption: Workflow for determining this compound cytotoxicity via MTT assay.

Logical Relationship of this compound's Anti-Cancer Effects

Caption: Interplay of this compound's effects on PANC-1 cell fate.

Conclusion and Future Directions

While direct evidence for the interaction of this compound with PANC-1 ductal cells is currently lacking, the established methodologies and the known molecular characteristics of PANC-1 cells provide a clear roadmap for future investigations. The illustrative data and protocols presented in this guide offer a framework for assessing the potential of this compound as a therapeutic agent against pancreatic cancer. Future studies should focus on elucidating the precise molecular targets of this compound, its effects on key signaling pathways, and its efficacy in preclinical in vivo models of pancreatic cancer. The combination of rigorous quantitative analysis and detailed mechanistic studies will be essential in determining the therapeutic promise of this compound.

References

- 1. Exploration of Patient-Derived Pancreatic Ductal Adenocarcinoma Ex Vivo Tissue for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PANC1 Cell Line: Unraveling Their Crucial Role in Pancreatic Cancer Research [cytion.com]

- 3. N1-guanyl-1, 7-diaminoheptane enhances the sensitivity of pancreatic ductal adenocarcinoma cells to gemcitabine via the inhibition of eukaryotic translation initiation factor 5A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silencing of Carboxypeptidase E expression inhibits proliferation and invasion of Panc-1 pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

physiological effects of CPF-7 administration

An In-depth Technical Guide to the Physiological Effects of CPF-7 Administration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Caerulein Precursor Fragment-7, is a peptide identified from amphibian skin secretions that has demonstrated significant potential in the field of diabetology. Structurally, it is a 27-amino acid peptide (GFGSFLGKALKAALKIGANALGGAPQQ) that acts as a potent insulin (B600854) secretagogue.[1] Research indicates that this compound administration has two primary physiological effects: the direct stimulation of insulin release from pancreatic β-cells and the induction of cellular reprogramming in pancreatic ductal cells, suggesting a role in β-cell neogenesis. These dual actions position this compound as a compound of interest for the research and development of novel therapeutics for Type 2 Diabetes.

Core Physiological Effects

This compound administration impacts pancreatic function through two distinct mechanisms:

-

Stimulation of Insulin Secretion: this compound directly acts on pancreatic β-cells to provoke a significant, dose-dependent release of insulin. This effect is observed at concentrations ranging from nanomolar to micromolar.

-

Induction of Pancreatic Cell Plasticity: At lower concentrations over a prolonged period, this compound induces the transdifferentiation of pancreatic exocrine cells into endocrine precursor cells. This is achieved by upregulating key developmental transcription factors, suggesting a regenerative potential.[2]

Quantitative Data Summary

The physiological effects of this compound have been quantified in several key in vitro studies. The data is summarized below for clear comparison.

Table 1: Effect of this compound on Insulin Secretion

This table summarizes the dose-dependent effect of this compound on insulin release from a rat clonal β-cell line, BRIN-BD11. The data is derived from studies assessing its secretagogue potential.

| Compound | Cell Line | Concentration | Duration | Physiological Effect | Reference |

| This compound | BRIN-BD11 | 3 µM | 20 minutes | 571 ± 30% increase in insulin release over basal rate | [1][2] |

| CPF-1, -3, -5, -6 | BRIN-BD11 | 0.03 nM | 20 minutes | Significant (P < 0.05) increase in insulin release | [1] |

| CPF-SE1 | BRIN-BD11 | 3 µM | 20 minutes | 514 ± 13% increase in insulin release over basal rate | [2] |

Table 2: Effect of this compound on Pancreatic Cell Differentiation

This table outlines the effect of this compound on the differentiation of the human pancreatic ductal carcinoma cell line, PANC-1, into endocrine precursor cells.

| Compound | Cell Line | Concentration | Duration | Physiological Effect | Reference |

| This compound | PANC-1 | 50 nM | 7 days | Conversion of exocrine cells into pancreatic endocrine precursor cells via upregulation of Ngn3 and Snai1 expression | [2] |

Signaling Pathways and Mechanisms of Action

Insulin Secretion Pathway

This compound is believed to function as an insulin secretagogue by inducing β-cell membrane depolarization. This action is characteristic of many insulin-releasing peptides. The influx of extracellular calcium ions that follows depolarization is a critical step, triggering the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin.

Caption: Proposed signaling pathway for this compound-induced insulin secretion from pancreatic β-cells.

Pancreatic Cell Differentiation Pathway

This compound induces a shift in cellular identity from exocrine to endocrine precursor by modulating key transcription factors. This process involves an epithelial-mesenchymal transition (EMT), a fundamental process in development and regeneration. The mechanism is linked to the modulation of cellular Gamma-Aminobutyric Acid (GABA), which influences the expression of neurogenin 3 (Ngn3) and Snail1 (Snai1), master regulators of endocrine differentiation and EMT, respectively.[2][3]

Caption: Pathway of this compound-induced differentiation of pancreatic ductal cells into endocrine precursors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol: In Vitro Insulin Secretion Assay

Objective: To quantify the insulin-releasing activity of this compound on a pancreatic β-cell line.

-

Cell Culture:

-

BRIN-BD11 rat clonal β-cells are cultured in RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS), 1% (v/v) penicillin/streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

Cells are seeded into 24-well plates at a density of 2x10⁵ cells/well and allowed to attach for 48 hours.

-

-

Insulin Release Assay:

-

On the day of the experiment, culture medium is removed, and cells are pre-incubated for 40 minutes in Krebs-Ringer Bicarbonate (KRB) buffer containing 1.1 mM glucose.

-

The pre-incubation buffer is discarded. Cells are then incubated for 20 minutes with KRB buffer containing 5.6 mM glucose (basal) or 5.6 mM glucose plus various concentrations of this compound (e.g., 0.03 nM to 3 µM).

-

Following incubation, the supernatant from each well is collected and centrifuged to remove any detached cells.

-

The concentration of insulin in the supernatant is quantified using a standard Insulin Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

-

Insulin release is expressed as a percentage of the basal release observed with 5.6 mM glucose alone.

-

Statistical significance is determined using an appropriate test, such as a one-way ANOVA with post-hoc analysis.

-

Protocol: In Vitro Cell Differentiation Assay

Objective: To assess the ability of this compound to induce transdifferentiation of pancreatic ductal cells.

-

Cell Culture:

-

PANC-1 human pancreatic ductal cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO₂.

-

Cells are seeded in 6-well plates suitable for cell culture or on glass coverslips for immunofluorescence.

-

-

This compound Administration:

-

The culture medium is replaced with fresh medium containing 50 nM this compound.

-

Control wells receive medium with the vehicle (e.g., sterile water or PBS) used to dissolve the peptide.

-

Cells are incubated for 7 days, with the medium and this compound being replenished every 48-72 hours.

-

-

Gene Expression Analysis (qRT-PCR):

-

After 7 days, total RNA is extracted from the cells using a suitable kit (e.g., TRIzol).

-

cDNA is synthesized from the RNA template.

-

Quantitative real-time PCR is performed using specific primers for target genes (e.g., Ngn3, Snai1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Relative gene expression is calculated using the ΔΔCt method.

-

-

Protein Expression Analysis (Immunofluorescence):

-

Cells grown on coverslips are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin (BSA).

-

Cells are incubated with primary antibodies against Ngn3 or Snai1, followed by incubation with fluorescently-labeled secondary antibodies.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted and visualized using a fluorescence microscope to assess protein expression and localization.

-

Experimental Workflow Diagram

Caption: Workflow for key in vitro experiments assessing the physiological effects of this compound.

References

An In-depth Technical Guide to Exploratory Studies on Caerulein Precursor Fragments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caerulein (B1668201), a decapeptide originally isolated from the skin of the Australian green tree frog (Litoria caerulea), has long been recognized for its potent biological activities, primarily mediated through its structural and functional similarity to cholecystokinin (B1591339) (CCK).[1] Its precursor protein, however, contains a wealth of other peptide fragments, collectively known as caerulein precursor fragments (CPFs), which have emerged as a promising area of research. These fragments, liberated during the post-translational processing of the precursor, exhibit a range of biological activities, most notably potent insulin-releasing properties, independent of the CCK receptor pathway. This technical guide provides a comprehensive overview of the current understanding of CPFs, with a focus on their isolation, characterization, and insulinotropic effects, intended to serve as a resource for researchers in the fields of endocrinology, pharmacology, and drug development.

From Precursor to Active Fragment: A Molecular Journey

The caerulein precursor protein in Xenopus laevis is encoded by a family of genes that can undergo alternative splicing, leading to multiple precursor isoforms.[1] These precursors contain one or more copies of the caerulein sequence, flanked by processing sites that are recognized by specific enzymes. The processing of the precursor is a multi-step enzymatic cascade that cleaves the larger protein into smaller fragments, including caerulein and various CPFs.[1] This process is analogous to the maturation of many gastrointestinal hormones.[1]

Biological Activity of Caerulein Precursor Fragments

Exploratory studies on the skin secretions of frogs, particularly Xenopus laevis and Silurana epitropicalis, have led to the identification and characterization of several CPFs with significant biological activity.[2] The most prominent of these activities is their potent stimulation of insulin (B600854) secretion from pancreatic β-cells.[2] This insulinotropic effect is of particular interest for the development of novel therapeutics for type 2 diabetes.

Insulin-Releasing Properties

A number of CPF peptides have been isolated and shown to be potent insulin secretagogues in the rat clonal β-cell line, BRIN-BD11.[2] Notably, CPF-1, CPF-3, CPF-5, and CPF-6 have demonstrated a significant increase in insulin release at concentrations as low as 0.03 nM.[2] CPF-7 has been identified as eliciting the maximum stimulation of insulin release, with a 571 ± 30% increase over the basal rate at a concentration of 3 μM.[2] Another potent insulin-releasing peptide, CPF-SE1, isolated from Silurana epitropicalis, induced a 514 ± 13% increase in insulin secretion at 3 μM.[2] Importantly, these effects are achieved at concentrations that are non-toxic to the cells, as evidenced by the lack of lactate (B86563) dehydrogenase release.[2]

Quantitative Data on Insulin-Releasing Activity of Caerulein Precursor Fragments

The following table summarizes the quantitative data available on the insulin-releasing activity of various CPF peptides from in vitro studies using the BRIN-BD11 cell line.

| Peptide | Source Organism | Effective Concentration | Maximal Stimulation (% of Basal) | Reference |

| CPF-1 | Xenopus laevis | Significant at 0.03 nM | Not specified | [2] |

| CPF-3 | Xenopus laevis | Significant at 0.03 nM | Not specified | [2] |

| CPF-5 | Xenopus laevis | Significant at 0.03 nM | Not specified | [2] |

| CPF-6 | Xenopus laevis | Significant at 0.03 nM | Not specified | [2] |

| This compound | Xenopus laevis | 3 µM | 571 ± 30% | [2] |

| CPF-SE1 | Silurana epitropicalis | 3 µM | 514 ± 13% | [2] |

Mechanism of Action: A Focus on β-Cell Signaling

The insulinotropic action of CPF peptides is initiated by their interaction with the plasma membrane of pancreatic β-cells. This interaction leads to membrane depolarization, a key step in stimulus-secretion coupling in β-cells. The depolarization, in turn, activates voltage-gated calcium channels, resulting in an influx of extracellular calcium and a subsequent rise in the intracellular calcium concentration ([Ca2+]i). This elevation in [Ca2+]i is the primary trigger for the exocytosis of insulin-containing granules.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the exploratory studies of caerulein precursor fragments.

Peptide Isolation and Purification from Frog Skin Secretions

A standardized method for the collection and purification of peptides from frog skin secretions is crucial for their characterization.

Protocol:

-

Stimulation of Secretion: Anesthetize the frog (e.g., Xenopus laevis) and administer a subcutaneous injection of norepinephrine (B1679862) (e.g., 50 nmol in 0.5 ml saline) to stimulate the release of skin secretions.

-

Collection: Gently collect the secreted material from the dorsal skin surface using a suitable collection device (e.g., a spatula or by rinsing with a buffer).

-

Initial Extraction: Immediately transfer the collected secretion into an acidic solution (e.g., 0.05% v/v trifluoroacetic acid in water) to inhibit enzymatic degradation and aid in peptide solubilization.

-

Centrifugation: Centrifuge the extract to pellet any cellular debris and insoluble material.

-

Solid-Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge to desalt the sample and enrich for peptides. Elute the peptides with an organic solvent gradient (e.g., acetonitrile (B52724) in 0.05% TFA).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractionate the peptide-enriched sample using a C8 or C18 RP-HPLC column with a linear gradient of acetonitrile in 0.05% TFA. Monitor the elution profile at 214 nm and 280 nm.

-

Mass Spectrometry (MS) and Edman Degradation: Analyze the purified fractions by mass spectrometry (e.g., FAB-MS or ESI-MS) to determine the molecular weights of the peptides. Further sequence analysis can be performed using Edman degradation.

In Vitro Insulin Secretion Assay

The BRIN-BD11 cell line is a widely used and reliable model for studying insulin secretion.

Protocol:

-

Cell Culture: Culture BRIN-BD11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells into 24-well plates at a density of 1.5 x 105 cells/well and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 40 minutes at 37°C to allow the cells to reach a basal state of insulin secretion.

-

Stimulation: Replace the pre-incubation buffer with KRB buffer containing a stimulatory glucose concentration (e.g., 16.7 mM) and the test CPF peptide at various concentrations. Incubate for a defined period (e.g., 20 minutes) at 37°C.

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Measurement: Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA or radioimmunoassay (RIA) kit.

-

Data Normalization: Normalize the insulin secretion data to the total protein content of the cells in each well.

Membrane Depolarization Assay

Membrane potential changes can be monitored using voltage-sensitive fluorescent dyes.

Protocol:

-

Cell Preparation: Seed BRIN-BD11 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with a suitable buffer (e.g., HEPES-buffered saline) and incubate them with a voltage-sensitive dye such as DiSC3(5) (e.g., 1-5 µM) for a sufficient time to allow for dye uptake and fluorescence quenching in polarized cells.

-

Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen dye.

-

Stimulation: Add the CPF peptide to the wells and immediately begin monitoring the change in fluorescence over time. Depolarization will cause the dye to be released from the cells, resulting in an increase in fluorescence.

-

Positive Control: Use a known depolarizing agent, such as a high concentration of potassium chloride (e.g., 30 mM), as a positive control.

Intracellular Calcium Measurement

Changes in intracellular calcium concentration can be measured using calcium-sensitive fluorescent indicators.

Protocol:

-

Cell Preparation: Culture BRIN-BD11 cells on glass coverslips or in 96-well imaging plates.

-

Dye Loading: Load the cells with a calcium indicator dye such as Fura-2 AM (for ratiometric imaging) or Fluo-8 AM (for non-ratiometric measurements) by incubating them in a buffer containing the dye.

-